2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a versatile compound with a unique structure that enables it to have diverse applications in fields such as pharmaceuticals, organic synthesis, and material science. Its structure consists of a benzenesulfonyl group, a propanamido group, and a tetrahydro-1-benzothiophene core, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond during inflammation or infection .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates . This inhibitory activity is crucial in controlling the proteolytic activity of hNE, which can degrade a range of proteins including all extracellular matrix proteins and many important plasma proteins .
Biochemical Pathways
The inhibition of hNE affects the proteolysis pathway. Under normal physiological conditions, hNE is used by various immune cells as a protective species . . By inhibiting hNE, the compound helps regulate the inflammation and prevent tissue damage .
Result of Action
The primary result of the compound’s action is the moderation of the immune response . By inhibiting hNE, the compound helps to control the inflammation process and prevent the degradation of important proteins, thereby protecting tissues from damage .
Preparation Methods
The synthesis of 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the coupling of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzenesulfonyl or propanamido groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential inhibitor for various enzymes and proteins, making it valuable for drug discovery and development. In medicine, it has been investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions. Additionally, in the industry, it is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar compounds to 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other benzenesulfonyl derivatives and tetrahydro-1-benzothiophene compounds. For example, methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a related compound with similar structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRWDDZYXVGQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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